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Compound of Interest

Compound Name: DL5055

Cat. No.: B15608149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel human constitutive androstane

receptor (hCAR) activator, DL5055, with other relevant alternatives. The information presented

herein is supported by experimental data to facilitate independent verification and inform

research and development decisions.

Quantitative Performance Analysis
DL5055 has been demonstrated as a potent and selective activator of hCAR. The following

tables summarize its performance in key in vitro assays, comparing it with the well-established

hCAR agonist CITCO and its parent compound, DL5016.

Table 1: Potency of hCAR Activators

Compound EC50 (μM) Emax

DL5055 0.35 4.3

DL5016
Data not available in provided

search results

Data not available in provided

search results

CITCO
Data not available in provided

search results

Data not available in provided

search results
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EC50: Half maximal effective concentration. Emax: Maximum effect.

Table 2: Selectivity Profile Against hPXR

Compound hPXR Activation at >1 µM
hPXR Activation at up to
10 µM

DL5055 No significant activation No significant activation[1]

DL5016 Dramatic activation
Data not available in provided

search results

CITCO Dramatic activation
Data not available in provided

search results

hPXR: human Pregnane X Receptor, a related nuclear receptor often activated by hCAR

agonists, leading to off-target effects.

The data clearly indicates that DL5055 possesses significantly improved selectivity over CITCO

and DL5016, as it does not activate the promiscuous hPXR at concentrations up to 10 µM.[1]

Mechanism of Action: Experimental Evidence
DL5055's mechanism of action involves the activation and subsequent nuclear translocation of

hCAR, leading to the induction of its target genes, most notably Cytochrome P450 2B6

(CYP2B6).

hCAR Nuclear Translocation
In primary human hepatocytes (HPHs), treatment with DL5055 triggers the translocation of

hCAR from the cytoplasm to the nucleus. This was observed using an adenovirus expressing

enhanced yellow fluorescent protein-tagged hCAR (Ad-EYFP-hCAR).[1] In vehicle-treated

cells, the fusion protein remains predominantly in the cytoplasm, whereas upon exposure to

DL5055, a distinct nuclear accumulation is observed, similar to the effects of CITCO and

DL5016.[1]
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Consistent with its role as an hCAR activator, DL5055 markedly induces the expression of

CYP2B6 mRNA in HPHs.[1] Importantly, at a concentration of 1 µM, DL5055 did not cause a

significant induction of CYP3A4 mRNA, further highlighting its selectivity over hPXR.[1]

Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated.
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Caption: hCAR Signaling Pathway Activation by DL5055.
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Caption: Experimental Workflow for DL5055 Characterization.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on

the available information.

Cellular Reporter Assays for Potency and Selectivity
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Objective: To determine the EC50 and Emax of DL5055 for hCAR activation and to assess

its selectivity against hPXR.

Methodology:

Appropriate cell lines (e.g., HEK293T or HepG2) are transiently co-transfected with

expression vectors for full-length hCAR or hPXR and a luciferase reporter plasmid

containing response elements for the respective nuclear receptor.

Transfected cells are seeded in 96-well plates and treated with a range of concentrations

of DL5055, CITCO, or DL5016. A vehicle control (e.g., 0.1% DMSO) is also included.

Following an incubation period (typically 24 hours), cell viability is assessed, and

luciferase activity is measured using a luminometer.

Data is normalized to the vehicle control, and dose-response curves are generated to

calculate EC50 and Emax values.

hCAR Nuclear Translocation Assay
Objective: To visualize the translocation of hCAR from the cytoplasm to the nucleus upon

treatment with DL5055.

Methodology:

Cryopreserved primary human hepatocytes are thawed and cultured.

Hepatocytes are infected with an adenovirus expressing EYFP-tagged hCAR (Ad-EYFP-

hCAR).

After an appropriate incubation period to allow for protein expression, the cells are treated

with DL5055 (e.g., 1 µM), CITCO (positive control), DL5016, or a vehicle control.

Following treatment (e.g., 2-4 hours), the subcellular localization of the EYFP-hCAR fusion

protein is visualized using fluorescence microscopy.

The percentage of cells showing predominantly cytoplasmic, nuclear, or mixed localization

is quantified.
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CYP2B6 and CYP3A4 mRNA Induction Assay
Objective: To quantify the induction of CYP2B6 and CYP3A4 mRNA expression in response

to DL5055.

Methodology:

Primary human hepatocytes are cultured and treated with DL5055 (e.g., 1 µM), CITCO,

the hPXR activator rifampin (RIF, as a positive control for CYP3A4 induction), or a vehicle

control.

After a defined treatment period (e.g., 48-72 hours), total RNA is extracted from the cells.

The expression levels of CYP2B6 and CYP3A4 mRNA are quantified using quantitative

real-time polymerase chain reaction (qRT-PCR). A housekeeping gene (e.g., GAPDH) is

used for normalization.

The fold induction of mRNA expression relative to the vehicle control is calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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